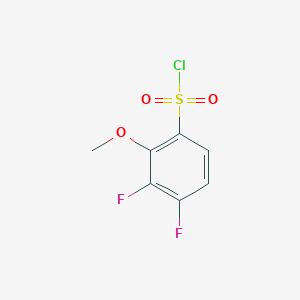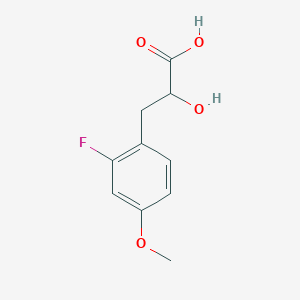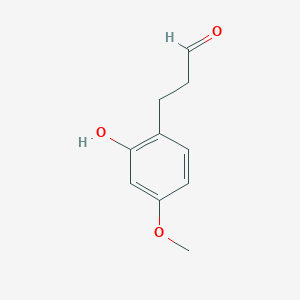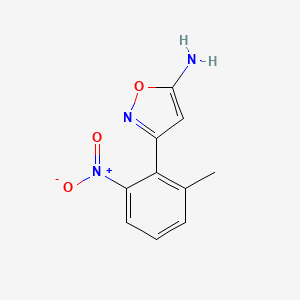
n-(4-Chlorophenethyl)-2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenethyl)-2-methylbutan-1-amine is an organic compound that belongs to the class of phenethylamines This compound features a 4-chlorophenethyl group attached to a 2-methylbutan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenethyl)-2-methylbutan-1-amine can be achieved through several methods. One common approach involves the lithiation of N-(4-chlorophenethyl)-N,N-dimethylurea using t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60°C to 0°C. The resulting lithium reagent is then trapped with electrophiles such as benzophenone, cyclohexanone, 2-butanone, 4-anisaldehyde, and benzaldehyde to afford the corresponding substituted ureas in high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale lithiation reactions followed by electrophilic trapping. The reaction conditions are optimized to ensure high yield and purity of the final product. The workup typically involves adding water to the reaction mixture, separating the aqueous phase, washing the organic phase with water, and concentrating the product under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenethyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenethyl group.
Common Reagents and Conditions
Lithiation: t-Butyllithium in dry tetrahydrofuran at -60°C to 0°C.
Electrophilic Trapping: Benzophenone, cyclohexanone, 2-butanone, 4-anisaldehyde, benzaldehyde.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by electrophilic trapping yields substituted ureas .
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenethyl)-2-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methylphenethyl)-2-methylbutan-1-amine
- N-(4-Bromophenethyl)-2-methylbutan-1-amine
- N-(4-Fluorophenethyl)-2-methylbutan-1-amine
Uniqueness
N-(4-Chlorophenethyl)-2-methylbutan-1-amine is unique due to the presence of the 4-chlorophenethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H20ClN |
|---|---|
Molekulargewicht |
225.76 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
MXYOOWCGQVWQFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNCCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)




![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)







